molecular formula C12H8N2O B1454819 4-(6-Hydroxypyridin-2-yl)benzonitrile CAS No. 1111110-50-9

4-(6-Hydroxypyridin-2-yl)benzonitrile

Cat. No. B1454819
M. Wt: 196.2 g/mol
InChI Key: CFHFDLIQRSYELI-UHFFFAOYSA-N
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Description

4-(6-Hydroxypyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H8N2O . It has a molecular weight of 196.205 Da and is used in diverse scientific research fields, including pharmaceuticals and organic synthesis.


Molecular Structure Analysis

The molecular structure of 4-(6-Hydroxypyridin-2-yl)benzonitrile consists of a benzene ring (benzonitrile) attached to a pyridine ring with a hydroxy group at the 6-position .

Scientific Research Applications

Liquid Crystalline Behavior and Photophysical Properties Research on derivatives of benzonitrile, including compounds similar to 4-(6-hydroxypyridin-2-yl)benzonitrile, has shown significant potential in the field of liquid crystals and luminescent materials. A study by Ahipa et al. (2014) on luminescent benzonitriles revealed their promising applications as mesogens, which are the building blocks of liquid crystals. These compounds exhibited phases ranging from nematic to orthorhombic columnar, depending on their alkoxy chain length. Moreover, their blue emitting properties and suitable band gaps indicated potential for use in optoelectronic devices. The optical and electrochemical studies support their application in creating materials with specific light-emitting properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

Chemical Synthesis and Characterization The synthesis of related benzonitrile compounds provides insight into their chemical behavior and potential applications. For instance, the work by Eidamshaus et al. (2011) described a practical approach to synthesize highly functionalized 4-hydroxypyridine derivatives. This process involved a two-step procedure that utilized multicomponent reactions followed by cyclocondensation, leading to enantiopure pyridines. Such methodologies are crucial for developing pharmaceuticals, agrochemicals, and advanced materials, showcasing the versatility of pyridine derivatives in chemical synthesis (Eidamshaus, Kumar, Bera, & Reissig, 2011).

Catalysis and Mechanistic Insights Research on the catalysis involving benzonitrile derivatives provides valuable insights into their reactivity and potential industrial applications. Zhou et al. (2017) investigated the selective C–H cyanation of 2-phenylpyridine catalyzed by CuBr, using DFT methods to understand the mechanism. Such studies not only deepen our understanding of catalytic processes but also pave the way for developing more efficient and selective catalysts for organic synthesis, which is fundamental for pharmaceuticals and fine chemicals production (Zhou, Yang, Yang, Yan, Zhou, & Jing, 2017).

properties

IUPAC Name

4-(6-oxo-1H-pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-9-4-6-10(7-5-9)11-2-1-3-12(15)14-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFDLIQRSYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682551
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Hydroxypyridin-2-yl)benzonitrile

CAS RN

1111110-50-9
Record name 4-(1,6-Dihydro-6-oxo-2-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Oxo-1,6-dihydropyridin-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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